An In-depth Technical Guide to Bromo-PEG5-alcohol: Properties, Applications, and Experimental Protocols
An In-depth Technical Guide to Bromo-PEG5-alcohol: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromo-PEG5-alcohol is a heterobifunctional crosslinker belonging to the polyethylene glycol (PEG) family of compounds. Its unique structure, featuring a terminal bromide group and a hydroxyl group connected by a five-unit PEG spacer, makes it a versatile tool in bioconjugation, drug delivery, and materials science. The hydrophilic PEG chain enhances aqueous solubility and biocompatibility, while the two distinct functional groups allow for sequential or orthogonal conjugation strategies. This guide provides a comprehensive overview of the properties of Bromo-PEG5-alcohol, detailed experimental protocols for its key applications, and visual representations of the underlying chemical processes.
Core Properties of Bromo-PEG5-alcohol
Bromo-PEG5-alcohol is a valuable reagent for researchers seeking to link molecules of interest, modify surfaces, or develop novel therapeutic constructs. Its properties are summarized below.
Chemical and Physical Data
| Property | Value | Source |
| Molecular Formula | C10H21BrO5 | [1][2] |
| Molecular Weight | 301.17 g/mol | [2][3] |
| CAS Number | 957205-14-0 | |
| Appearance | Colorless to light yellow liquid | |
| Density | ~1.310 g/cm³ | |
| Purity | Typically ≥95% or ≥98% | |
| Solubility | Soluble in water and most organic solvents like DCM, DMF, and DMSO. | |
| Storage | Store at -20°C for long-term stability. Can be stored for up to 24 months if the vial is kept tightly sealed. Stock solutions in solvent can be stored at -20°C for up to one month or at -80°C for up to six months. |
Structural Information
IUPAC Name: 2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethanol
Chemical Structure:
Br-(CH₂CH₂O)₅-H
The bromide is an excellent leaving group, making it susceptible to nucleophilic substitution, particularly by soft nucleophiles like thiols. The terminal hydroxyl group can be further functionalized, for instance, by esterification or conversion to other reactive moieties.
Key Applications and Experimental Protocols
The bifunctional nature of Bromo-PEG5-alcohol lends itself to a variety of applications in research and drug development.
Bioconjugation: PEGylation of Cysteine-Containing Peptides and Proteins
PEGylation, the covalent attachment of PEG chains to biomolecules, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins and peptides. Bromo-PEG5-alcohol can be used to specifically target cysteine residues through a nucleophilic substitution reaction.
Caption: Workflow for PEGylating a cysteine-containing biomolecule.
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Materials:
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Cysteine-containing peptide or protein
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Bromo-PEG5-alcohol
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Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.8, degassed
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Reducing agent (optional, for disulfide bond reduction): Tris(2-carboxyethyl)phosphine (TCEP)
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Quenching reagent: L-cysteine or β-mercaptoethanol
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Purification system: Size-Exclusion Chromatography (SEC) or Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
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Analytical instruments: Mass Spectrometer (MS), SDS-PAGE equipment
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Procedure: a. Peptide/Protein Preparation: Dissolve the cysteine-containing peptide or protein in the reaction buffer to a final concentration of 1-5 mg/mL. If the cysteine is in a disulfide bond, pre-treat with a 10-fold molar excess of TCEP for 1 hour at room temperature to reduce it to a free thiol. b. Reaction Setup: Add Bromo-PEG5-alcohol to the peptide/protein solution at a 5- to 20-fold molar excess. The optimal ratio should be determined empirically. c. Incubation: Gently mix the reaction mixture and incubate at room temperature for 2-4 hours or at 4°C overnight. The reaction progress can be monitored by taking aliquots and analyzing them by RP-HPLC or MS. d. Quenching: Quench any unreacted Bromo-PEG5-alcohol by adding a 50-fold molar excess of a small molecule thiol like L-cysteine or β-mercaptoethanol and incubating for an additional hour. e. Purification: Purify the PEGylated product from unreacted peptide/protein and excess reagents using SEC or RP-HPLC. f. Characterization: Confirm the identity and purity of the final product by Mass Spectrometry (to verify the mass of the conjugate) and SDS-PAGE (to observe the increase in molecular weight).
Drug Development: Synthesis of PROTACs
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of target proteins. Bromo-PEG5-alcohol can serve as a flexible linker to connect a ligand that binds to the target protein (the "warhead") with a ligand for an E3 ubiquitin ligase.
Caption: A synthetic route for a PROTAC using Bromo-PEG5-alcohol.
This protocol describes a possible synthetic route. The exact conditions will depend on the specific warhead and E3 ligase ligand used.
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Materials:
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Target protein ligand ("warhead") with a nucleophilic handle (e.g., thiol, amine).
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E3 ligase ligand with a nucleophilic handle.
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Bromo-PEG5-alcohol
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Anhydrous solvents (e.g., DMF, DCM)
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Base (e.g., DIPEA, Et₃N)
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Activating agent for the hydroxyl group (e.g., TsCl, MsCl)
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Purification system (e.g., preparative HPLC)
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Analytical instruments (e.g., NMR, HRMS)
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Procedure: a. Synthesis of Warhead-PEG5-alcohol Intermediate: i. Dissolve the warhead (1 eq.) and Bromo-PEG5-alcohol (1.2 eq.) in anhydrous DMF. ii. Add a base such as DIPEA (2-3 eq.) to the mixture. iii. Stir the reaction at room temperature overnight. iv. Monitor the reaction by TLC or LC-MS. v. Upon completion, purify the product by column chromatography to obtain the Warhead-PEG5-alcohol intermediate. b. Activation of the Terminal Hydroxyl Group: i. Dissolve the Warhead-PEG5-alcohol intermediate (1 eq.) in anhydrous DCM. ii. Add a base like triethylamine (1.5 eq.) and cool the solution to 0°C. iii. Add an activating agent such as p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) (1.2 eq.) dropwise. iv. Allow the reaction to warm to room temperature and stir for 2-4 hours. v. Purify the activated intermediate by column chromatography. c. Final PROTAC Assembly: i. Dissolve the activated Warhead-PEG5-linker (1 eq.) and the E3 ligase ligand (1.2 eq.) in anhydrous DMF. ii. Add a base such as DIPEA (2-3 eq.). iii. Stir the reaction at room temperature overnight. iv. Purify the final PROTAC molecule by preparative HPLC. d. Characterization: Confirm the structure and purity of the final PROTAC using NMR and High-Resolution Mass Spectrometry (HRMS).
Surface Modification: Functionalization of Amine-Coated Surfaces
The hydroxyl group of Bromo-PEG5-alcohol can be activated to react with amine groups on a surface, thereby introducing a bromo-functionalized PEG linker. This is useful for creating surfaces that can subsequently capture thiol-containing molecules.
Caption: Workflow for surface functionalization and subsequent capture.
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Materials:
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Amine-functionalized surface (e.g., glass slide, nanoparticle)
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Bromo-PEG5-alcohol
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Activating agent: N,N'-Disuccinimidyl carbonate (DSC) or Carbonyldiimidazole (CDI)
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Anhydrous solvent (e.g., DMF, Acetonitrile)
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Tertiary amine base (e.g., Triethylamine)
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Washing buffers (e.g., PBS, water)
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Procedure: a. Activation of Bromo-PEG5-alcohol: i. Dissolve Bromo-PEG5-alcohol (1 eq.) and DSC (1.2 eq.) in anhydrous acetonitrile. ii. Add triethylamine (1.5 eq.) and stir the mixture under an inert atmosphere (e.g., nitrogen) at room temperature for 4-6 hours to form the N-hydroxysuccinimidyl (NHS) ester. b. Surface Functionalization: i. Immerse the amine-coated surface in the solution of activated Bromo-PEG5-alcohol. ii. Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C. iii. Remove the surface from the reaction solution and wash thoroughly with the reaction solvent, followed by PBS and then deionized water to remove any non-covalently bound material. c. Characterization of the Functionalized Surface: The success of the functionalization can be confirmed by surface characterization techniques such as X-ray Photoelectron Spectroscopy (XPS) to detect the presence of bromine, or by contact angle measurements to observe the change in surface hydrophilicity.
Conclusion
Bromo-PEG5-alcohol is a highly useful and versatile chemical tool for researchers in chemistry, biology, and materials science. Its well-defined structure and dual functionality allow for controlled and efficient modification of biomolecules, synthesis of complex therapeutic agents like PROTACs, and the functionalization of surfaces. The protocols and data presented in this guide provide a solid foundation for the successful application of Bromo-PEG5-alcohol in a variety of research and development settings. As with any chemical reagent, appropriate safety precautions should be taken, and optimization of the described protocols may be necessary for specific applications.
